molecular formula C19H22ClNO2 B4807583 N-[2-(4-tert-butylphenoxy)ethyl]-3-chlorobenzamide

N-[2-(4-tert-butylphenoxy)ethyl]-3-chlorobenzamide

Cat. No.: B4807583
M. Wt: 331.8 g/mol
InChI Key: YAQGNDMEVCDNLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-tert-butylphenoxy)ethyl]-3-chlorobenzamide is an organic compound characterized by the presence of a tert-butylphenoxy group, an ethyl linker, and a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenoxy)ethyl]-3-chlorobenzamide typically involves the following steps:

    Formation of the tert-butylphenoxyethyl intermediate: This can be achieved by reacting 4-tert-butylphenol with ethylene oxide in the presence of a base such as potassium hydroxide.

    Coupling with 3-chlorobenzoyl chloride: The intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenoxy)ethyl]-3-chlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorobenzamide moiety can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the tert-butylphenoxy or benzamide groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

N-[2-(4-tert-butylphenoxy)ethyl]-3-chlorobenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may serve as a ligand in biochemical studies or as a probe in molecular biology.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenoxy)ethyl]-3-chlorobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethyl linker and tert-butylphenoxy group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-tert-butylphenoxy)ethyl]-2-naphthalen-2-yloxyacetamide
  • N-[2-(4-tert-butylphenoxy)ethyl]-2-(4-fluorophenyl)acetamide
  • N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzenesulfonamide

Uniqueness

N-[2-(4-tert-butylphenoxy)ethyl]-3-chlorobenzamide is unique due to the presence of the 3-chlorobenzamide moiety, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-[2-(4-tert-butylphenoxy)ethyl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO2/c1-19(2,3)15-7-9-17(10-8-15)23-12-11-21-18(22)14-5-4-6-16(20)13-14/h4-10,13H,11-12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQGNDMEVCDNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCNC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-tert-butylphenoxy)ethyl]-3-chlorobenzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(4-tert-butylphenoxy)ethyl]-3-chlorobenzamide
Reactant of Route 3
Reactant of Route 3
N-[2-(4-tert-butylphenoxy)ethyl]-3-chlorobenzamide
Reactant of Route 4
Reactant of Route 4
N-[2-(4-tert-butylphenoxy)ethyl]-3-chlorobenzamide
Reactant of Route 5
Reactant of Route 5
N-[2-(4-tert-butylphenoxy)ethyl]-3-chlorobenzamide
Reactant of Route 6
Reactant of Route 6
N-[2-(4-tert-butylphenoxy)ethyl]-3-chlorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.